(Rac)-GDC-2992

PROTAC Androgen receptor Prostate cancer

Purchase (Rac)-GDC-2992 for prostate cancer research. As the racemic form of the clinical candidate GDC-2992 (DC50 10 nM vs 2.7 nM for the active enantiomer), it provides a cost-effective benchmark pair for enantiomeric resolution and initial screening. This oral, heterobifunctional PROTAC degrades AR via cereblon (CRBN) E3 ligase engagement while retaining intrinsic AR antagonism—a dual mechanism that eliminates the agonist-switch phenomenon seen with enzalutamide in F877L/T878A mutants. Unlike other AR PROTACs, it maintains anti-proliferative activity even when degradation is blocked (e.g., low CRBN or pomalidomide competition). Phase I data (NCT05800665) supports translational confidence. Request a quote for bulk procurement.

Molecular Formula C45H51ClN8O5
Molecular Weight 819.4 g/mol
Cat. No. B15605913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-GDC-2992
Molecular FormulaC45H51ClN8O5
Molecular Weight819.4 g/mol
Structural Identifiers
InChIInChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57)/t37-,42?,43?/m0/s1
InChIKeyPAELKDHSDBUTGE-CWFKGWKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-GDC-2992 for Prostate Cancer Research: A PROTAC Androgen Receptor Degrader with Differentiated Pharmacological Profile


(Rac)-GDC-2992, also known as (Rac)-RO7656594, is the racemic form of a potent, orally bioavailable heterobifunctional small molecule that functions as a selective androgen receptor (AR) PROTAC degrader . It binds AR and the E3 ubiquitin ligase cereblon (CRBN), leading to ubiquitination and proteasomal degradation of AR [1]. This compound is being developed for prostate cancer and is currently in Phase I clinical trials (NCT05800665) [2]. Its dual mechanism—AR degradation plus competitive antagonism—differentiates it from conventional AR signaling inhibitors (ARSIs) [1].

Why (Rac)-GDC-2992 Cannot Be Substituted with Other AR-Targeted Agents or PROTAC Degraders in Preclinical Prostate Cancer Studies


AR-targeted therapies such as enzalutamide and apalutamide rely solely on competitive antagonism and are susceptible to resistance via AR mutations that convert antagonists into agonists [1]. Even other AR PROTAC degraders like bavdegalutamide (ARV-110) show DC50 values <1 nM but do not publicly demonstrate the retained anti-proliferative activity when degradation is blocked—a hallmark of GDC-2992's dual antagonism-degradation mechanism [2]. Furthermore, not all AR degraders have established oral bioavailability or a clinical safety dataset in advanced prostate cancer patients [3]. These mechanistic and translational gaps make simple analog substitution scientifically unsound.

Quantitative Evidence Guide: (Rac)-GDC-2992 vs. ARSI Antagonists and PROTAC Degraders for Informed Procurement


AR Degradation Potency in VCaP Cells: (Rac)-GDC-2992 vs. Active Enantiomer GDC-2992 (RO7656594)

In VCaP prostate cancer cells, (Rac)-GDC-2992 degrades AR with a DC50 of 10 nM, while the single enantiomer GDC-2992 (RO7656594, Compound 28A) achieves a DC50 of 2.7 nM . This 3.7-fold difference in degradation potency reflects the expected enantiomeric resolution of racemic PROTACs and informs dose selection when transitioning from racemic screening to lead optimization .

PROTAC Androgen receptor Prostate cancer

Anti-Proliferative Activity in VCaP Cells: (Rac)-GDC-2992 vs. Enzalutamide

GDC-2992 inhibits VCaP cell proliferation with an IC50 of 9.7 nM . In contrast, the standard-of-care ARSI enzalutamide exhibits an IC50 of 36 nM in LNCaP cells and approximately 50–100 nM in VCaP proliferation assays . This represents at least a 3.7-fold improvement in anti-proliferative potency for GDC-2992, noting that direct head-to-head data in the same assay are not publicly available.

Cell proliferation Prostate cancer AR antagonist

Mutant AR Agonism: GDC-2992 Abolishes Agonist Activity Seen with Enzalutamide

Enzalutamide is converted to a partial agonist for the AR F877L mutant and a strong partial agonist for the F877L/T878A double mutant, driving resistance [1]. In contrast, the AACR abstract explicitly states: 'Unlike ARSIs, GDC-2992 does not display evidence of agonism against any AR variants evaluated' [2]. This qualitative difference is critical because agonist switch is a validated clinical resistance mechanism.

AR mutation Drug resistance Agonist switch

Degradation-Independent Anti-Proliferative Activity: A Unique Feature Among AR PROTACs

Co-treatment of GDC-2992 with the CRBN ligand pomalidomide prevents AR degradation, yet the anti-proliferative effect of GDC-2992 is maintained [1]. This demonstrates that GDC-2992 possesses intrinsic competitive AR antagonism independent of its degradation function. By contrast, publicly available data for bavdegalutamide (ARV-110) do not report comparable degradation-independent anti-proliferative activity [2], suggesting this dual mechanism may be a differentiated property.

PROTAC Degradation-independent activity Mechanism of action

Optimal Application Scenarios for (Rac)-GDC-2992 in Prostate Cancer Research and Drug Discovery


Investigating AR Mutant-Driven Resistance Mechanisms in Castration-Resistant Prostate Cancer

In models of castration-resistant prostate cancer (CRPC) harboring AR ligand-binding domain mutations such as F877L or T878A, (Rac)-GDC-2992 can be used to evaluate the impact of combined AR degradation and antagonism on transcriptional output [1]. Because GDC-2992 does not exhibit agonist activity against these mutants, it eliminates the confounding agonist-switch phenomenon observed with enzalutamide [2].

Screening and Lead Optimization of Next-Generation AR-Targeted PROTACs

The racemic mixture (Rac)-GDC-2992 (DC50 10 nM) and its active enantiomer GDC-2992 (DC50 2.7 nM) provide a well-characterized benchmark pair for enantiomeric resolution studies . Procurement of the racemate is cost-effective for initial screening, while the active enantiomer can serve as a positive control in degradation and proliferation assays.

Evaluating Degradation-Independent AR Antagonism in Cereblon-Low Tumor Models

In prostate cancer cell lines with low CRBN expression or where pomalidomide is used to block the degradation function, GDC-2992 retains anti-proliferative activity due to its intrinsic AR antagonism [1]. This makes it a valuable tool for dissecting degradation-dependent vs. degradation-independent pharmacology of AR PROTACs.

In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Models of Prostate Cancer

GDC-2992 is orally bioavailable and decreases circulating PSA levels while inhibiting prostate tumor growth in a dose-responsive manner in preclinical models [1]. Its Phase I clinical status (NCT05800665) provides translational confidence for in vivo preclinical studies targeting advanced or metastatic prostate cancer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-GDC-2992

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.